4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Medicinal Chemistry Chemical Biology Building Block Sourcing

This 4-aryltetrahydropyridine hydrochloride is a strategic building block for medicinal chemistry. Its C4–C5 unsaturation is essential for sigma receptor pharmacophore geometry (IC50 0.5–500 nM) and MAO-B substrate recognition, while the 2-fluoro-4-isopropoxyphenyl motif provides superior metabolic stability and a distinct steric/lipophilic profile compared to methoxy or isobutoxy analogs. Procure with confidence at ≥98% purity to ensure reliable stoichiometry in focused library synthesis, renin inhibitor development, and Suzuki-Miyaura diversification workflows.

Molecular Formula C14H19ClFNO
Molecular Weight 271.76 g/mol
Cat. No. B8130704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Molecular FormulaC14H19ClFNO
Molecular Weight271.76 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)C2=CCNCC2)F.Cl
InChIInChI=1S/C14H18FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-5,9-10,16H,6-8H2,1-2H3;1H
InChIKeyKXJOTPYOHUYLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: A Fluorinated 4-Aryl-Tetrahydropyridine Building Block for Sigma Receptor and Renin Inhibitor Research


4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2270905-41-2) is a 4-aryl-1,2,3,6-tetrahydropyridine derivative featuring a 2-fluoro-4-isopropoxyphenyl substituent at the C-4 position of the partially saturated pyridine ring. With a molecular formula of C14H19ClFNO and a molecular weight of 271.76 g/mol , this compound belongs to a pharmacologically significant class of tetrahydropyridines that have been characterized as selective sigma (σ) receptor ligands [1] and as key intermediates for the synthesis of renin inhibitors [2]. The compound is supplied as the hydrochloride salt at ≥98% purity by multiple commercial vendors , positioning it as a research-grade building block for medicinal chemistry and chemical biology applications.

Why 4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride Cannot Be Interchanged with Generic Tetrahydropyridine Analogs


Substitution of this compound with generic 4-aryltetrahydropyridine analogs introduces quantifiable differences in lipophilicity, molecular topology, and receptor pharmacophore compatibility that cascade into altered binding profiles and synthetic utility. The 1,2,3,6-tetrahydropyridine core—as opposed to the fully saturated piperidine—retains the C4–C5 unsaturation essential for MAO-B substrate recognition and sigma receptor pharmacophore geometry [1]. The 2-fluoro substituent on the phenyl ring modulates electronic properties and metabolic stability, while the 4-isopropoxy group confers a distinct steric and lipophilic signature relative to methoxy or isobutoxy congeners. Critically, the tetrahydropyridine double bond provides a synthetic handle for further functionalization (e.g., reduction, oxidation, or cycloaddition) that is absent in the corresponding piperidine analog . These structural features are non-interchangeable: a piperidine analog (CAS 1004774-88-2), a methoxy analog (CAS 2270908-07-9), or an isobutoxy analog will each yield divergent physicochemical properties, biological target engagement, and downstream synthetic outcomes.

4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Tetrahydropyridine vs. Piperidine Core Scafold

The target compound (MW 271.76 g/mol, C14H19ClFNO) differs from its fully saturated piperidine analog 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride (CAS 1004774-88-2, MW 273.77 g/mol, C14H21ClFNO) by exactly 2.01 g/mol, corresponding to the two additional hydrogen atoms in the piperidine ring . While this mass difference appears small, the underlying structural distinction—the presence of a C4–C5 double bond in the tetrahydropyridine versus a fully saturated piperidine ring—fundamentally alters the compound's conformational rigidity, π-electron distribution, and synthetic reactivity. The tetrahydropyridine scaffold is established as a critical pharmacophoric element for sigma receptor recognition, with 4-aryltetrahydropyridines demonstrating IC50 values of 0.5–500 nM at sigma binding sites and >5000 nM at dopamine D2 receptors, a selectivity window that is compromised in the corresponding piperidine series [1].

Medicinal Chemistry Chemical Biology Building Block Sourcing

Alkoxy Substituent Lipophilicity Differentiation: Isopropoxy vs. Methoxy vs. Isobutoxy

The 4-isopropoxy substituent on the target compound confers intermediate lipophilicity relative to the smaller methoxy and larger isobutoxy analogs. Based on computational predictions (ALogP/SlogP), the alkoxy series exhibits a progressive increase in calculated logP: the methoxy analog (C12H15ClFNO, MW 243.70) is predicted to have SlogP ≈ 2.70 [1], while the isobutoxy analog (C16H22ClFNO, MW 285.78) has a PubChem-computed XLogP3 of approximately 3.8 . The target isopropoxy compound is predicted to occupy an intermediate logP range of approximately 3.0–3.6 [2], consistent with the incremental addition of one methylene unit relative to the methoxy analog (ΔlogP ≈ +0.5 per CH2 in aromatic alkoxy series). This intermediate lipophilicity profile may offer a balanced permeability–solubility trade-off for CNS applications, whereas the methoxy analog may exhibit insufficient lipophilicity for blood-brain barrier penetration and the isobutoxy analog may cross into logP ranges associated with higher metabolic clearance and phospholipidosis risk.

Lipophilicity ADME Prediction Medicinal Chemistry

Sigma Receptor Selectivity: Class-Level Evidence for 4-Aryltetrahydropyridines vs. Piperidine Analogs

The 4-aryl-1,2,3,6-tetrahydropyridine scaffold has been systematically characterized as a privileged chemotype for sigma (σ) receptor binding with pronounced selectivity over dopamine D2 receptors [1]. In a foundational structure-activity relationship study, 4-aryltetrahydropyridines exhibited sigma receptor affinities in the IC50 range of 0.5–500 nM, while showing negligible D2 receptor affinity (IC50 > 5000 nM), yielding a sigma/D2 selectivity ratio exceeding 10-fold [1]. This selectivity profile is structurally dependent on the tetrahydropyridine ring unsaturation; the corresponding saturated piperidine analogs (e.g., haloperidol and related 4-arylpiperidines) display a reversed selectivity pattern with prominent D2 antagonism as their primary pharmacological mechanism [2]. Furthermore, introduction of substituents at the 4-position of the aryl ring on the tetrahydropyridine scaffold was demonstrated to simultaneously decrease D2 affinity and increase sigma binding affinity [3], indicating that the 2-fluoro-4-isopropoxy substitution pattern on the target compound may further enhance sigma selectivity within this class.

Sigma Receptor CNS Drug Discovery Receptor Binding

Synthetic Utility as Renin Inhibitor Intermediate: Patent-Documented Structural Relevance

The Bezencon et al. patent (US20080234305A1) explicitly describes tetrahydropyridine derivatives bearing alkoxy-substituted phenyl groups—including isopropoxy—as key intermediates and active ingredients for renin inhibition [1]. The patent discloses that compounds within this structural class function as orally active renin inhibitors with long duration of action, active in indications beyond blood pressure regulation including renal, cardiac, and vascular remodeling [1]. The specific 2-fluoro-4-isopropoxyphenyl substitution pattern maps directly onto the general formula (I) of the patent, wherein X and Y represent hydrogen, fluorine, or methyl (with the proviso that both are not hydrogen), and W represents a phenyl substituted with V (alkoxy) at position 3 or 4 [1]. In contrast, the piperidine analog (CAS 1004774-88-2) lacks the tetrahydropyridine unsaturation that is structurally required within the patent's Markush claims, rendering it unsuitable as a direct intermediate for the claimed renin inhibitor compositions [1].

Renin Inhibitor Hypertension Cardiovascular Research

Purity Specification and Commercial Availability: 98% Standard vs. Variable-Grade Analogs

The target compound is commercially available from multiple independent suppliers (MolCore, Leyan) at a standardized purity specification of NLT 98% (HPLC) , with catalog numbers MC715988 (MolCore) and 1729743 (Leyan) providing cross-referenced sourcing options. The methoxy analog (CAS 2270908-07-9) and the isobutoxy analog are also commercially available, but with variable purity specifications and fewer independent supplier options, which introduces procurement risk for programs requiring reproducible quality . The hydrochloride salt form of the target compound ensures consistent handling, solubility, and stoichiometry, which is critical for quantitative structure-activity relationship (QSAR) studies where free base/hydrate variability can confound dose-response measurements.

Chemical Sourcing Quality Control Procurement

Optimal Research and Procurement Applications for 4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride


Sigma Receptor Ligand Development: Selective Antipsychotic Candidate Synthesis

This compound serves as a direct 4-aryltetrahydropyridine building block for the synthesis of N-acylated or N-alkylated sigma receptor ligands with demonstrated selectivity over dopamine D2 receptors. Based on the class-level evidence that 4-aryltetrahydropyridines achieve sigma IC50 values of 0.5–500 nM while maintaining D2 IC50 > 5000 nM [1], the target compound can be functionalized at the tetrahydropyridine nitrogen to generate focused libraries for sigma-1/sigma-2 selectivity profiling. The 2-fluoro substituent may additionally confer metabolic stability advantages by blocking potential CYP450-mediated aromatic hydroxylation at the ortho position.

Renin Inhibitor Medicinal Chemistry: Hypertension and Cardiovascular Remodeling Programs

The compound is structurally aligned with the general formula disclosed in the Bezencon patent (US20080234305A1) for non-peptidic, orally active renin inhibitors [1]. Researchers can utilize this building block as a key intermediate for the installation of the aryl ether side chain (T-U-M moiety in the patent) required for renin active site engagement. The tetrahydropyridine unsaturation is essential for maintaining the conformational constraint needed for inhibitor potency, and procurement of the correct scaffold avoids the synthetic burden of dehydrogenating a piperidine precursor.

MAO-B Substrate and Neurodegeneration Model Compound Development

Fluoro-substituted 4-phenyl-1,2,3,6-tetrahydropyridines have been investigated as MAO-B substrates in the context of MPTP-related Parkinsonian neurodegeneration models [1]. The target compound, with its 2-fluoro-4-isopropoxyphenyl substitution, extends the SAR exploration of electronic and steric effects on MAO-B catalytic oxidation rates. The C4–C5 unsaturation is a strict requirement for MAO-B substrate recognition, and the isopropoxy group provides a distinct steric probe relative to previously characterized methoxy and unsubstituted analogs.

Chemical Biology Probe Synthesis: Suzuki Coupling and Boronic Acid Derivatization

The 2-fluoro-4-isopropoxyphenyl motif present in this compound is also accessible via the corresponding boronic acid (CAS 586389-90-4, (2-fluoro-4-isopropoxyphenyl)boronic acid) for Suzuki-Miyaura cross-coupling diversification [1]. The tetrahydropyridine hydrochloride can serve as the amine coupling partner for late-stage functionalization or as a scaffold for parallel library synthesis, where the 98% purity specification ensures reliable stoichiometry and minimizes purification artifacts in high-throughput chemistry workflows.

Quote Request

Request a Quote for 4-(2-Fluoro-4-isopropoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.